(2,2,3,3-Tetrafluorocyclobutyl)benzene
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Overview
Description
(2,2,3,3-Tetrafluorocyclobutyl)benzene is an organic compound characterized by a benzene ring substituted with a tetrafluorocyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2,3,3-Tetrafluorocyclobutyl)benzene typically involves the cycloaddition of tetrafluoroethylene with benzene under specific conditions. One common method is the Diels-Alder reaction, where tetrafluoroethylene acts as the dienophile and benzene as the diene. The reaction is usually carried out at elevated temperatures and pressures to facilitate the formation of the cyclobutyl ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the cycloaddition process .
Chemical Reactions Analysis
Types of Reactions: (2,2,3,3-Tetrafluorocyclobutyl)benzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Hydrogenated cyclobutyl derivatives.
Substitution: Nitro, sulfo, or halo derivatives of this compound.
Scientific Research Applications
(2,2,3,3-Tetrafluorocyclobutyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of (2,2,3,3-Tetrafluorocyclobutyl)benzene involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- (2,2,3,3-Tetrafluorocyclobutyl)methane
- (2,2,3,3-Tetrafluorocyclobutyl)ethane
- (2,2,3,3-Tetrafluorocyclobutyl)propane
Comparison: (2,2,3,3-Tetrafluorocyclobutyl)benzene is unique due to the presence of the benzene ring, which imparts distinct chemical and physical properties compared to its aliphatic counterparts. The aromatic ring enhances the compound’s stability and reactivity, making it more suitable for specific applications in materials science and pharmaceuticals .
Properties
IUPAC Name |
(2,2,3,3-tetrafluorocyclobutyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4/c11-9(12)6-8(10(9,13)14)7-4-2-1-3-5-7/h1-5,8H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMKZLVAVCVTDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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